![molecular formula C18H11FN2S2 B2893426 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide CAS No. 692738-31-1](/img/structure/B2893426.png)
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and phenyl groups, as well as a sulfide linkage. Its distinct chemical properties make it valuable in various fields, including drug discovery, materials science, and organic synthesis .
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes likecysteine protease falcipain-2 (FP-2) of Plasmodium falciparum and acetylcholinesterase (AChE) . These enzymes play crucial roles in the life cycle of the malaria parasite and in neurodegenerative disorders, respectively.
Mode of Action
This interaction could result in changes to the biological processes that the target enzymes are involved in .
Biochemical Pathways
Considering the potential targets, the compound could affect pathways related tohemoglobin degradation in the case of FP-2 , and cholinergic signaling in the case of AChE .
Result of Action
Based on the potential targets, the compound could potentially inhibit the activity of fp-2, affecting the life cycle of the malaria parasite . In the case of AChE, inhibition could potentially have neuroprotective effects .
Méthodes De Préparation
The synthesis of 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often require heating and the use of solvents such as toluene for crystallization. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Analyse Des Réactions Chimiques
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the sulfide linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Applications De Recherche Scientifique
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery for its potential therapeutic effects and as a lead compound for developing new pharmaceuticals.
Comparaison Avec Des Composés Similaires
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylthieno[3,2-d]pyrimidines: These compounds have similar structures but may lack the fluorophenyl or sulfide groups, affecting their reactivity and applications.
Fluorophenyl derivatives: Compounds with fluorophenyl groups can exhibit different chemical behaviors and biological activities depending on their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-phenylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S2/c19-13-6-8-14(9-7-13)23-18-16-15(10-11-22-16)20-17(21-18)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBAIKQPVRCRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
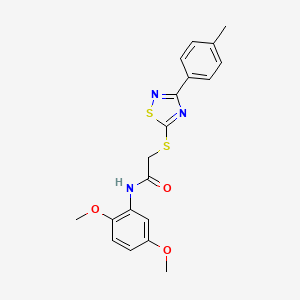
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)
![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)
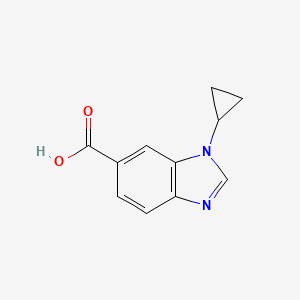
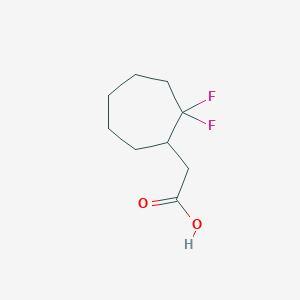
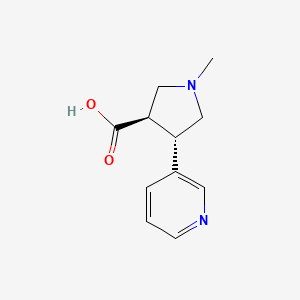

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2893360.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)

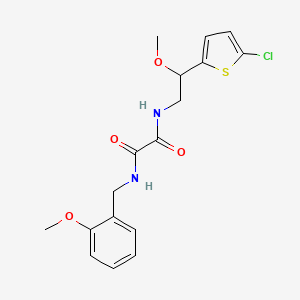
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2893366.png)
